molecular formula C13H8ClF3S B7995102 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443302-76-8

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995102
CAS No.: 1443302-76-8
M. Wt: 288.72 g/mol
InChI Key: RKBMRLMPMKOCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic sulfide characterized by a central benzene ring substituted with chlorine (position 1), fluorine (position 3), and a sulfanylmethyl (-SCH2-) group (position 4). The sulfanylmethyl moiety is further bonded to a 3,4-difluorophenyl ring, creating a bifluoro-substituted aromatic system. Its molecular formula is C₁₃H₈ClF₃S, with a calculated molecular weight of 288.72 g/mol.

Properties

IUPAC Name

4-chloro-1-[(3,4-difluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMRLMPMKOCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173037
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443302-76-8
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443302-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 1-chloro-3-fluorobenzene, reacts with a difluorophenyl sulfide derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include positional isomers, halogen-substituted derivatives, and phenyl ring substitution variants. Key comparisons are outlined below:

Positional Isomers

  • 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

    • Substituent positions: Chlorine (1), fluorine (3), sulfanylmethyl (2).
    • Molecular formula: C₁₃H₈ClF₃S (identical to the target compound).
    • Key difference: The sulfanylmethyl group at position 2 instead of 4 alters steric and electronic effects. Positional isomerism may influence dipole moments, solubility, and reactivity in substitution or coupling reactions .
  • 1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene Substituent positions: Chlorine (1), fluorine (2), sulfanylmethyl (4). Molecular formula: C₁₃H₈ClF₃S.

Halogen-Substituted Analogues

  • 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
    • Molecular formula: C₁₃H₈BrF₃S ; molecular weight: 333.17 g/mol .
    • Key differences:
  • Bromine replaces chlorine, increasing molecular weight and van der Waals interactions.
  • The attached phenyl ring has 3,5-difluoro substitution (vs. 3,4-difluoro), creating a symmetrical electronic environment. This may reduce steric hindrance compared to the 3,4-difluoro configuration.

Phenyl Ring Substitution Variants

No direct analogs with alternative phenyl substituents (e.g., methyl, methoxy) are documented in the evidence. However, the 3,4-difluorophenyl group in the target compound provides distinct electronic polarization compared to monosubstituted or symmetrically disubstituted phenyl rings.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Main Ring) Attached Phenyl Substitution Source
1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene (Target) C₁₃H₈ClF₃S 288.72 1-Cl, 3-F, 4-(sulfanylmethyl) 3,4-difluoro -
1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₃S 288.72 1-Cl, 3-F, 2-(sulfanylmethyl) 3,4-difluoro
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₃S 288.72 1-Cl, 2-F, 4-(sulfanylmethyl) 3,4-difluoro
1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene C₁₃H₈BrF₃S 333.17 1-Br, 3-F, 4-(sulfanylmethyl) 3,5-difluoro

Notes: Physical properties (e.g., melting/boiling points) and spectral data are unavailable in the provided evidence.

Biological Activity

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C13H8ClF3S
  • Molecular Weight : 288.7144 g/mol
  • CAS Number : Not available
  • Purity : 97% GC-FID

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including anticancer, antibacterial, and anti-inflammatory properties. The following sections summarize relevant findings from various studies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the PI3K/Akt signaling pathway.

  • Case Study : A study on related compounds demonstrated that fluorinated benzene derivatives inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties due to the presence of halogen atoms, which are known to enhance antimicrobial activity.

  • Research Finding : A recent investigation into similar sulfonylmethylbenzene derivatives revealed that they exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest.

  • Case Study : In vitro studies have shown that certain benzene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential for this compound to act as an anti-inflammatory agent .

Data Table: Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntibacterialDisrupts cell membranes in Gram-positive bacteria
Anti-inflammatoryInhibits cytokine production in macrophages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.